

# Ethametsulfuron molecular formula and molecular weight

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## Compound of Interest

Compound Name: **Ethametsulfuron**

Cat. No.: **B054947**

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## Ethametsulfuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethametsulfuron**, focusing on its molecular characteristics, mechanism of action, and relevant experimental protocols. The information presented is intended for a scientific audience and is supported by available data. It is important to note that while the query is for "**Ethametsulfuron**," the majority of commercially available information and research pertains to its methyl ester, **Ethametsulfuron-methyl**, which is the common active ingredient in herbicidal formulations. This guide will primarily focus on **Ethametsulfuron-methyl** and will clearly distinguish between the two compounds where necessary.

## Molecular Formula and Molecular Weight

The fundamental molecular properties of **Ethametsulfuron** and its methyl ester are summarized below.

Compound	Molecular Formula	Molecular Weight ( g/mol )
Ethametsulfuron	C <sub>14</sub> H <sub>16</sub> N <sub>6</sub> O <sub>6</sub> S	396.38
Ethametsulfuron-methyl	C <sub>15</sub> H <sub>18</sub> N <sub>6</sub> O <sub>6</sub> S	410.4

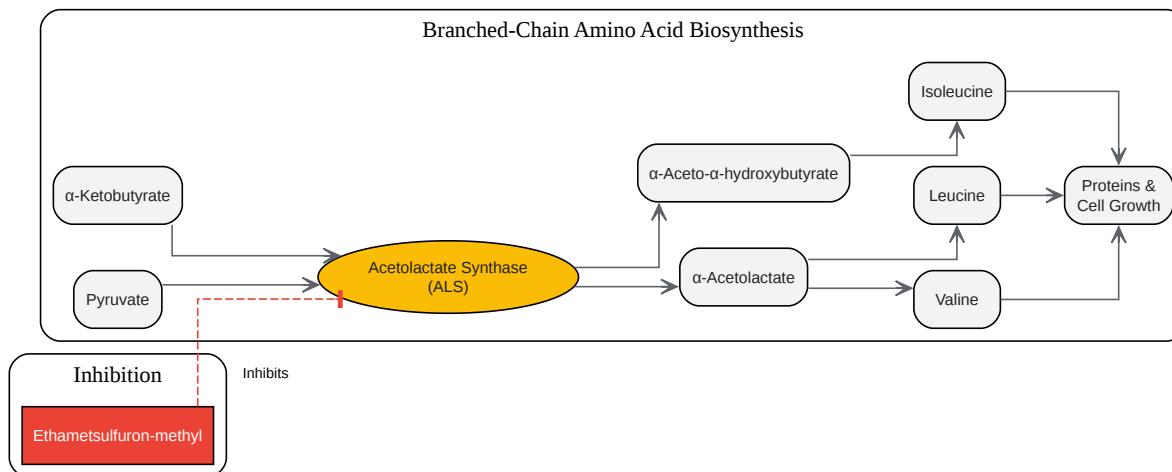
# Physicochemical Properties of Ethametsulfuron-methyl

A summary of the key physicochemical properties of **Ethametsulfuron-methyl** is presented in the following table.

Property	Value
Physical Form	Crystalline solid
Color	White
Odor	Odorless[1]
Melting Point	194 °C[1]
Density	1.6 g/cm <sup>3</sup> [1]
Vapor Pressure	5.8 × 10 <sup>-15</sup> mm Hg
Water Solubility	pH 5: 38 mg/L
pH 7: 1.60 g/L	
pH 9: 1.60 g/L	
Octanol/Water Partition Coefficient (K <sub>ow</sub> )	38 at pH 5

## Mechanism of Action

**Ethametsulfuron-methyl** is a selective, systemic herbicide belonging to the sulfonylurea class. [1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). [1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. [2] By blocking ALS, **Ethametsulfuron-methyl** disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds.



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Mechanism of Action of **Ethametsulfuron-methyl**.

## Experimental Protocols

This section details key experimental methodologies related to the analysis and activity of **Ethametsulfuron-methyl**.

### Analysis of Ethametsulfuron-methyl Residues in Soil by HPLC-MS/MS

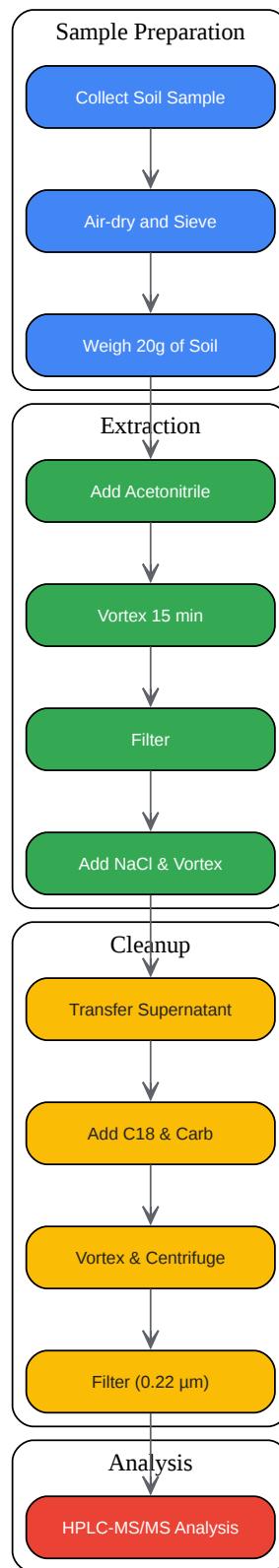
This protocol describes a method for the detection and quantification of **Ethametsulfuron-methyl** residues in soil samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

#### Methodology

- Sample Preparation:

- Collect topsoil samples (0-10 cm depth).
- Air-dry the soil samples in the shade and sieve through a 40-mesh sieve.
- Weigh 20 g of the prepared soil into a 250 mL triangular flask.
- Extraction:
  - Add 40 mL of acetonitrile to the soil sample.
  - Vortex the mixture for 15 minutes.
  - Filter the extract and discard the solid residue.
  - Collect the filtrate in a polyethylene tube pre-loaded with 5 g of NaCl.
  - Vortex for 1 minute and let it stand for 15 minutes to allow for phase separation.
- Cleanup:
  - Transfer 1 mL of the acetonitrile (upper) layer into an Eppendorf tube containing 10 mg of C18 and 15 mg of Carb.
  - Vortex vigorously for 30 seconds and then centrifuge at 8200 rpm for 5 minutes.
  - Filter the supernatant through a 0.22 µm filter membrane into an autosampler vial for analysis.
- HPLC-MS/MS Analysis:
  - Instrumentation: Agilent 6410 Triple Quadrupole HPLC-MS/MS system.
  - Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).
  - Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
  - Flow Rate: 0.4 mL/min.

- Column Temperature: 35 °C.
- Ionization Mode: Electrospray Ionization (ESI) in positive multiple reaction monitoring (MRM) mode.
- Quantification: Based on the peak area of the specific MRM transition for **Ethametsulfuron-methyl**.

[Click to download full resolution via product page](#)Workflow for **Ethametsulfuron-methyl** Residue Analysis.

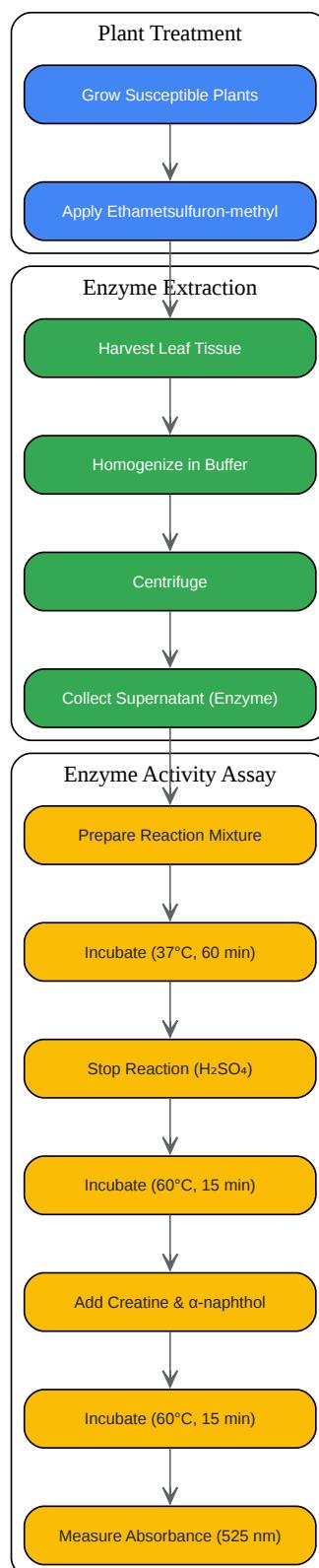
## In Vivo Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of **Ethametsulfuron**-methyl on ALS activity in whole plants.

### Methodology

- Plant Treatment:
  - Grow susceptible plant species under controlled environmental conditions.
  - Apply **Ethametsulfuron**-methyl at various concentrations to the foliage of the plants.
  - Include a control group treated with a blank formulation.
- Enzyme Extraction:
  - At specified time points after treatment, harvest fresh, young leaf tissue and immediately place it on ice.
  - Homogenize the tissue in an ice-cold extraction buffer.
  - Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
  - Collect the supernatant containing the crude ALS enzyme extract.
- Enzyme Activity Assay (Colorimetric):
  - Prepare a reaction mixture containing the enzyme extract, pyruvate (substrate), and other necessary cofactors in a microplate.
  - Incubate the plate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.
  - Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.
  - Incubate at 60°C for 15 minutes.
  - Add creatine and α-naphthol solutions to develop a colored complex.

- Incubate again at 60°C for 15 minutes.
- Measure the absorbance at 525 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of ALS inhibition for each **Ethametsulfuron-methyl** concentration relative to the untreated control.
  - Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC<sub>50</sub> value (the concentration that causes 50% inhibition of ALS activity).

[Click to download full resolution via product page](#)**Workflow for In Vivo ALS Inhibition Assay.**

## Synthesis of Ethametsulfuron-methyl

A detailed, step-by-step experimental protocol for the synthesis of **Ethametsulfuron-methyl** from a citable, peer-reviewed source is not readily available in the public domain. However, the general synthetic route for sulfonylurea herbicides is well-established and involves a multi-step process.

The synthesis of **Ethametsulfuron-methyl** starts from 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[3] This starting material is sulfonylated with 2-(ethoxycarbonyl)ethylsulfonyl chloride in the presence of a base to form a sulfonamide intermediate.[3] This intermediate is then activated, typically with phosgene or triphosgene, to generate a sulfonyl isocyanate.[3] The final step involves the condensation of the sulfonyl isocyanate with methyl 2-amino-4-methoxy-6-methyl-1,3,5-triazine-5-carboxylate under controlled conditions to form the urea bridge, yielding **Ethametsulfuron-methyl** after hydrolysis, methyl esterification, and recrystallization.[3] The general chemical principle for the formation of the sulfonylurea linkage is the reaction of an aryl sulfonamide with an isocyanate.[2]

## Toxicological Data

**Ethametsulfuron-methyl** exhibits low acute toxicity to mammals. The following table summarizes key toxicological endpoints.

Metric	Value	Species
Acute Oral LD <sub>50</sub>	>5000 mg/kg	Rat
Acute Dermal LD <sub>50</sub>	>2000 mg/kg	Rabbit
Carcinogenicity	No indication of carcinogenicity to humans	Not listed by IARC

## Conclusion

This technical guide has provided a comprehensive overview of the molecular formula, molecular weight, physicochemical properties, mechanism of action, and key experimental protocols for **Ethametsulfuron-methyl**. The data presented, sourced from available scientific literature and regulatory documents, offers valuable insights for researchers and professionals

in the fields of agricultural science and drug development. While a detailed synthesis protocol is not publicly available, the general synthetic strategy for this class of compounds has been outlined. The provided experimental methodologies for analysis and bioactivity assessment serve as a practical resource for further investigation of this important herbicidal compound.

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## References

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- 3. Ethametsulfuron-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
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